Pramiverin hydrochloride
Overview
Description
Pramiverin is a compound with the molecular formula C21H27N . It’s also known by additional names such as N-isopropyl-4,4-diphenylcyclohexylamine, pramiverine, primaverine, and propaminodiphen .
Molecular Structure Analysis
The molecular weight of Pramiverin is 293.45, and its percent composition is C 85.95%, H 9.27%, N 4.77% . The hydrochloride derivative of Pramiverin has a molecular formula of C21H27N.HCl, a molecular weight of 329.91, and a percent composition of C 76.45%, H 8.55%, N 4.25%, Cl 10.75% .
Physical And Chemical Properties Analysis
Pramiverin hydrochloride is an off-white crystalline powder . It has a melting point of 230° . Its solubility at 25° (g/100 ml) is 0.3 in water, 4 in ethanol, and 5 in chloroform. It is practically insoluble in ether .
Scientific Research Applications
Proteomics Research
Pramiverin hydrochloride: is utilized in proteomics research to study protein expression, function, and interactions. It’s a biochemical tool that helps in the identification and quantification of proteins, understanding their modifications, and the structure and function of complex protein networks .
Pharmacological Research
In pharmacology, Pramiverin hydrochloride is explored for its potential therapeutic effects. It’s part of the piperidine class, which is significant in drug design and development. Piperidine derivatives are present in various pharmaceuticals, indicating their importance in medicinal chemistry .
Anticancer Research
Pramiverin hydrochloride’s derivatives, particularly those related to piperidine, have been studied for their anticancer properties. Research suggests that piperidine compounds can act as clinical agents against various cancers, such as breast, prostate, and lung cancers, by affecting crucial signaling pathways .
Neuropharmacology
In neuropharmacological applications, Pramiverin hydrochloride and its derivatives are investigated for their effects on the nervous system. They are examined for potential roles in treating conditions like Alzheimer’s disease, given the significance of piperidine compounds in the synthesis of drugs targeting the central nervous system .
Drug Development
Pramiverin hydrochloride is also significant in the drug development process. It serves as a precursor or a component in the synthesis of new pharmacological agents. Its properties are analyzed for safety, efficacy, and potential as a therapeutic drug .
Biochemical Research
Lastly, in biochemical research, Pramiverin hydrochloride is used for studying biochemical pathways and processes. It’s a valuable chemical in experiments that delve into the molecular mechanisms of diseases and the testing of biochemical hypotheses .
Mechanism of Action
Target of Action
Pramiverin hydrochloride, also known as Propiverine hydrochloride, primarily targets the muscarinic receptors in the detrusor muscle of the bladder . These receptors play a crucial role in the contraction and relaxation of the bladder muscle, which is essential for urinary function .
Mode of Action
Pramiverin hydrochloride demonstrates both anticholinergic and calcium-modulating properties . The anticholinergic action inhibits the efferent connection of the pelvic nerve, leading to the relaxation of the bladder smooth muscle . Concurrently, its calcium-modulating property inhibits cellular calcium influx, further contributing to muscle relaxation .
Biochemical Pathways
The compound’s anticholinergic action blocks the muscarinic receptors in the detrusor muscle, inhibiting the contraction of the bladder muscle . This action, combined with the inhibition of cellular calcium influx, diminishes muscle spasms , thereby affecting the biochemical pathways involved in muscle contraction and relaxation.
Pharmacokinetics
It is known that the compound’s anticholinergic and calcium-modulating properties contribute to its therapeutic effects
Result of Action
The primary result of Pramiverin hydrochloride’s action is the inhibition of abnormal contractions of bladder smooth muscle . This leads to the relief of symptoms associated with overactive bladder (OAB), such as urinary urgency, increased frequency of urination, and nocturia .
properties
IUPAC Name |
4,4-diphenyl-N-propan-2-ylcyclohexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N.ClH/c1-17(2)22-20-13-15-21(16-14-20,18-9-5-3-6-10-18)19-11-7-4-8-12-19;/h3-12,17,20,22H,13-16H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBNXHMQMNPCIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14334-40-8 (Parent) | |
Record name | Pramiverin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014334419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60162395 | |
Record name | Pramiverin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60162395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pramiverin hydrochloride | |
CAS RN |
14334-41-9 | |
Record name | Cyclohexanamine, N-(1-methylethyl)-4,4-diphenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14334-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pramiverin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014334419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pramiverin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60162395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-diphenylcyclohexyl(isopropyl)ammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.788 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRAMIVERINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X23ET5815S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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